An In-depth Technical Guide to the Physical Properties of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol
An In-depth Technical Guide to the Physical Properties of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-1,2-Dihydronaphthalene-1,2-diol is a key chiral metabolite formed during the microbial or mammalian metabolism of naphthalene (B1677914). As a vicinal diol, its stereochemistry and physical properties are of significant interest in the fields of toxicology, stereoselective synthesis, and drug development. This technical guide provides a comprehensive overview of the physical properties of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol, detailed experimental protocols for its synthesis and characterization, and an exploration of its role within the broader context of naphthalene metabolism and its impact on cellular signaling pathways.
Core Physical and Chemical Properties
(1R,2S)-1,2-Dihydronaphthalene-1,2-diol is a solid at room temperature with a defined stereochemistry that influences its biological activity and physical characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |
| Molecular Weight | 162.19 g/mol | [2][3] |
| CAS Number | 51268-88-3 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 121-127 °C | N/A |
| Boiling Point (Predicted) | 331.4 ± 42.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | N/A |
| Flash Point | > 230 °F (> 110 °C) | N/A |
| Optical Rotation | Dextrorotatory (+) | [2] |
| Storage Temperature | 2-8°C | N/A |
Computed Physicochemical Properties
A number of physicochemical properties have been computationally predicted, providing insights into the molecule's behavior in biological systems.
| Property | Value | Source |
| XLogP3 | 0.8 | [3][4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 40.5 Ų | [3][4] |
| Complexity | 188 | [3][4] |
| Exact Mass | 162.068079557 Da | [3][4] |
Experimental Protocols
Enzymatic Synthesis of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol
The primary method for the stereoselective synthesis of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol is through the whole-cell biotransformation of naphthalene using microorganisms that express naphthalene dioxygenase, most notably Pseudomonas putida.[5][6]
1. Cultivation of Pseudomonas putida
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Media Preparation: Prepare a suitable growth medium for P. putida (e.g., a minimal salts medium supplemented with a carbon source like glucose).
-
Inoculation and Growth: Inoculate the medium with a starter culture of P. putida. Grow the culture at an appropriate temperature (e.g., 30°C) with shaking to ensure adequate aeration until it reaches the late logarithmic phase of growth.
-
Induction of Naphthalene Dioxygenase: To induce the expression of the naphthalene dioxygenase enzyme system, add a suitable inducer, such as salicylic (B10762653) acid, to the culture and continue incubation for a few hours.
2. Whole-Cell Biotransformation of Naphthalene
-
Cell Harvesting: Harvest the induced bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to remove residual growth medium.
-
Reaction Setup: Resuspend the washed cells in the same buffer to a desired cell density. Add naphthalene, typically dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or ethanol (B145695) to aid its low aqueous solubility, to the cell suspension.
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Incubation: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C) for a period of several hours to overnight to allow for the bioconversion of naphthalene to the diol.
3. Extraction and Purification of the Diol
-
Cell Removal: After the incubation period, remove the bacterial cells from the reaction mixture by centrifugation.
-
Solvent Extraction: Extract the supernatant containing the product with an organic solvent such as ethyl acetate (B1210297). The diol will partition into the organic phase.
-
Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and then concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure (1R,2S)-1,2-Dihydronaphthalene-1,2-diol.
Characterization Methods
Melting Point Determination
-
Apparatus: Use a standard melting point apparatus.
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Sample Preparation: Place a small amount of the purified, dry solid into a capillary tube.
-
Procedure: Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid.
Optical Rotation Measurement
-
Apparatus: A polarimeter.
-
Sample Preparation: Prepare a solution of the diol of a known concentration in a suitable solvent (e.g., ethanol or chloroform).
-
Procedure: Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) passed through the solution in a cell of a known path length.[7][8][9][10] The specific rotation can then be calculated.
Spectral Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will confirm the structure of the diol.[11][12]
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Mass Spectrometry (MS): Analyze the sample using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[3]
Role in Naphthalene Metabolism and Downstream Signaling
(1R,2S)-1,2-Dihydronaphthalene-1,2-diol is a critical intermediate in the metabolic detoxification pathway of naphthalene.[13] While there is limited evidence for the diol itself directly initiating major signaling cascades, its formation and subsequent metabolism are pivotal in the toxicological effects associated with naphthalene exposure.
The metabolic fate of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol is central to understanding its biological impact. It is further metabolized by dihydrodiol dehydrogenase to the highly reactive and toxic 1,2-naphthoquinone (B1664529). This quinone is a potent electrophile and redox-cycling agent.
The formation of 1,2-naphthoquinone from (1R,2S)-1,2-Dihydronaphthalene-1,2-diol can lead to:
-
Oxidative Stress: 1,2-Naphthoquinone can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA.
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Activation of Stress-Response Pathways: The increase in ROS and the electrophilic nature of the quinone can activate cellular stress-response signaling pathways. These include:
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NF-κB Pathway: Oxidative stress is a known activator of the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[14][15][16][17]
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MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are also sensitive to oxidative stress and can be activated in response to toxic insults, leading to various cellular responses such as apoptosis and inflammation.
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PI3K/Akt Pathway: This pathway is central to cell survival and proliferation and can be modulated by oxidative stress, although the specific effects of naphthalene metabolites are complex.[18][19][20][21]
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References
- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 14. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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